molecular formula C23H35N3O5S B2721491 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 898415-64-0

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2721491
CAS No.: 898415-64-0
M. Wt: 465.61
InChI Key: TWJGHWCCLJOTRA-UHFFFAOYSA-N
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Description

N1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetically produced complex organic compound intended for research and development purposes in a controlled laboratory environment. This molecule is characterized by an oxalamide functional group bridging two complex moieties: a tetrahydrofuran-2-ylmethyl group and a piperidine derivative bearing a mesitylsulfonyl (mesitylenesulfonyl) protector. The oxalamide linker is a common feature in compounds investigated for their potential to exhibit biological activity, often serving as a key scaffold in medicinal chemistry research . The specific combination of the sulfonylated piperidine and the tetrahydrofuran ring systems suggests potential for this compound to be explored as a building block or intermediate in organic synthesis, or as a candidate for in vitro pharmacological screening. Compounds with similar structural elements, such as sulfonylated heterocycles and oxalamide spacers, are frequently studied in various research areas, including the development of enzyme inhibitors . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N'-(oxolan-2-ylmethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O5S/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-5-4-7-19(26)9-10-24-22(27)23(28)25-15-20-8-6-12-31-20/h13-14,19-20H,4-12,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJGHWCCLJOTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, often referred to as a complex oxalamide derivative, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H35N3O4SC_{26}H_{35}N_{3}O_{4}S with a molecular weight of approximately 485.64 g/mol. Its structure includes a piperidine ring, a mesitylsulfonyl group, and an oxalamide moiety, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC26H35N3O4S
Molecular Weight485.64 g/mol
Purity≥95%

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Mesitylsulfonyl Group : Typically accomplished via sulfonylation using mesitylsulfonyl chloride under basic conditions.
  • Attachment of the Oxalamide Moiety : The final step involves coupling the mesitylsulfonyl piperidine derivative with tetrahydrofuran derivatives and oxalyl chloride.

These synthetic routes can be optimized for industrial production to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The mesitylsulfonyl group enhances binding affinity, while the piperidine and oxalamide components may modulate receptor activity.

Antiviral Properties

Research has indicated that derivatives of oxalamides can exhibit antiviral activity by targeting viral entry mechanisms. For instance, studies have demonstrated that modifications in the oxalamide chain can significantly influence antiviral efficacy against HIV-1, suggesting that similar modifications in this compound could yield promising results in inhibiting viral infections .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Antiviral Activity : A study highlighted that specific structural modifications in oxalamide derivatives led to enhanced antiviral properties against HIV. Variants with optimized hydrophobic interactions showed improved binding to viral proteins .
  • Enzyme Inhibition : Research focusing on enzyme interactions revealed that compounds with similar structures could inhibit key enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders.
  • Neuropharmacological Effects : Given the piperidine structure, there is potential for activity in neurological pathways. Compounds featuring piperidine rings have been investigated for their effects on neurotransmitter systems, which could translate into therapeutic applications for neurological diseases.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Comparisons

The compound’s closest analogs include N1- and N2-substituted oxalamides reported in antiviral studies (e.g., compounds 13–15 from ). Key structural differences and their implications are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Substituents (N1/N2) Molecular Weight (g/mol) Key Features Biological Activity (HIV-1)
Target Compound N1: 2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl; N2: (THF-2-yl)methyl ~529.61* Mesitylsulfonyl (hydrophobic/steric), THF (flexibility) Hypothesized entry inhibition (based on analogs)
Compound 13 N1: (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl; N2: 4-chlorophenyl 478.14 Acetylpiperidine, thiazolyl, chlorophenyl Antiviral EC50: 0.8–3.2 µM
Compound 14 N1: 4-Chlorophenyl; N2: (5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl 408.10 Hydroxymethyl thiazolyl, pyrrolidine Antiviral EC50: 1.5–4.1 µM
N1,N2-Di(pyridin-2-yl)oxalamide N1/N2: Pyridin-2-yl 242.23 Pyridine rings (planar, polar) Not reported; used in coordination chemistry

*Calculated based on molecular formula.

Key Observations:
  • Mesitylsulfonyl vs. Acetyl/Thiazolyl Groups : The mesitylsulfonyl group in the target compound likely enhances target binding through hydrophobic interactions and steric hindrance compared to the acetyl or thiazolyl groups in Compound 13. This may improve resistance to metabolic degradation .
  • THF vs.
  • Safety Profile : While safety data for the target compound are unavailable, analogs like N1,N2-Di(pyridin-2-yl)oxalamide require precautions for inhalation and skin contact . The mesitylsulfonyl group could introduce additional toxicity risks, necessitating rigorous handling protocols.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The mesitylsulfonyl group increases logP compared to hydroxymethyl (Compound 14) or acetyl (Compound 13) substituents, which may enhance membrane permeability but reduce solubility.
  • Metabolic Stability : The THF moiety may resist oxidative metabolism better than pyrrolidine (Compound 14) or thiazolyl groups, as observed in similar scaffolds .

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